molecular formula C30H34NP B597279 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole CAS No. 1308652-64-3

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole

Cat. No.: B597279
CAS No.: 1308652-64-3
M. Wt: 439.583
InChI Key: DGWSERVYJXYEDY-UHFFFAOYSA-N
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Description

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole is a chemical compound with the molecular formula C30H34NP and a molecular weight of 439.57 g/mol . This compound is known for its unique structure, which includes a carbazole core substituted with a dicyclohexylphosphino group. It is primarily used as a ligand in various chemical reactions, particularly in catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole typically involves the reaction of 9H-carbazole with 2-(dicyclohexylphosphino)phenyl bromide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine group to its corresponding phosphine hydride.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives of the original compound .

Scientific Research Applications

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole primarily involves its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The dicyclohexylphosphino group enhances the electron-donating properties of the ligand, making it highly effective in catalysis. The carbazole core provides additional stability and rigidity to the ligand structure .

Comparison with Similar Compounds

Similar Compounds

  • 9-[2-(Diisopropylphosphino)phenyl]-9H-carbazole
  • 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole
  • **1,3-Bis(dicyclohexylph

Properties

IUPAC Name

(2-carbazol-9-ylphenyl)-dicyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h7-12,17-24H,1-6,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWSERVYJXYEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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